6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group, a hydroxy group, a phenyl group, and a piperidin-1-ylmethyl group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, phenylboronic acid, and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation, hydroxylation, and coupling reactions.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may yield an amino derivative.
Scientific Research Applications
6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding to target proteins, while the piperidin-1-ylmethyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chloro group.
6-chloro-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxy group.
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the piperidin-1-ylmethyl group.
Uniqueness
The presence of the chloro, hydroxy, phenyl, and piperidin-1-ylmethyl groups in 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C21H20ClNO3/c22-18-11-16-15(14-7-3-1-4-8-14)12-19(24)26-21(16)17(20(18)25)13-23-9-5-2-6-10-23/h1,3-4,7-8,11-12,25H,2,5-6,9-10,13H2 |
InChI Key |
YMWDQZYSJHHBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.